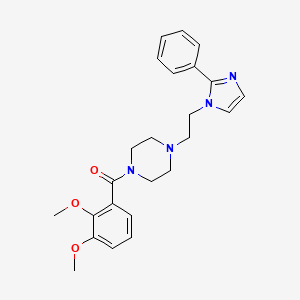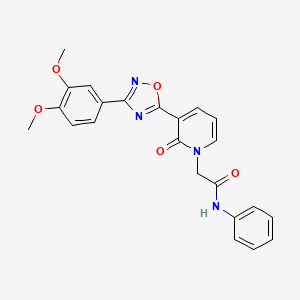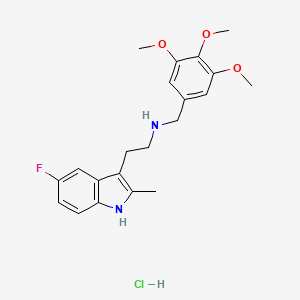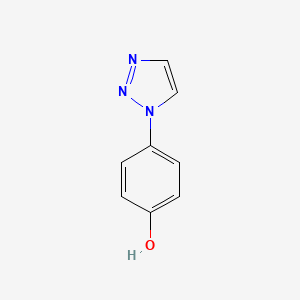
(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds, such as the (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, involves the formation of a pyrazole ring and subsequent attachment of an aryl group . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a multicomponent cyclocondensation reaction . These methods suggest that the synthesis of "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" could also involve a multi-step process including the formation of an imidazole ring, followed by the introduction of a piperazine moiety and subsequent attachment of a methanone group with specific substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry . X-ray diffraction studies have been used to confirm the structure of similar molecules, revealing details such as ring conformations and the geometry around certain atoms . These techniques would likely be applicable in analyzing the molecular structure of "(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone" to confirm its conformation and stereochemistry.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic properties. For instance, the presence of an imidazole ring suggests potential for various substitution reactions . The electronic parameters, such as the HOMO-LUMO gap, can indicate the molecule's stability and reactivity . The molecular electrostatic potential map can identify reactive sites on the molecule's surface, which can be targeted in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using thermal analysis, which provides information on the stability of the compound over a range of temperatures . The presence of specific functional groups, such as methanone and piperazine, can also suggest solubility characteristics and potential interactions with biological molecules. The pharmacological evaluation of related compounds has shown central nervous system depressant activity, anticonvulsant properties, and low acute toxicity, which could be relevant for the compound .
Aplicaciones Científicas De Investigación
Antitumor Agents
Research into derivatives of benzofuran compounds, similar in structural complexity to the queried compound, has identified potential as antitumor agents. One study designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, finding that certain modifications could retain cytotoxicity against tumorigenic cell lines while potentially offering increased biological stability in the human body, indicating promise as anticancer agents (Hayakawa et al., 2004).
Antimicrobial Activity
Synthesis of novel piperazine derivatives has been pursued for antimicrobial applications. A study on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives revealed significant antibacterial and antifungal activities, highlighting the structural motif's relevance in designing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antioxidant Properties
Derivatives of diphenylmethane, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, have shown effective antioxidant power in various in vitro assays. These compounds exhibit significant radical scavenging activities, suggesting their utility as antioxidants (Balaydın et al., 2010).
Antimycobacterial Agents
A novel series of imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and shown to possess considerable activity against both drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research points to the potential of structurally complex compounds in treating tropical diseases (Lv et al., 2017).
Anti-inflammatory and Anticancer Agents
Research into pyrazole chalcones, which share a foundational structural motif with the queried compound, has identified their potential as anti-inflammatory, antioxidant, and antimicrobial agents. Some derivatives have shown promising IL-6 inhibitory, free radical scavenging, and antimicrobial activities, suggesting their utility in drug discovery (Bandgar et al., 2009).
Mecanismo De Acción
The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system in which they are acting . The mechanism of action for “(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone” is not specified in the available resources.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-30-21-10-6-9-20(22(21)31-2)24(29)28-17-14-26(15-18-28)13-16-27-12-11-25-23(27)19-7-4-3-5-8-19/h3-12H,13-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSLEZBXIYMXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethoxyphenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![2-[4-[(Z)-2-(4-chlorophenyl)hydrazono]-1,3-dioxo-2(1H,3H)-isoquinolinyl]acetic acid](/img/structure/B2531645.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)


![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)



![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)
![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)